molecular formula C16H16N6O3 B10925668 N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(4-nitrophenyl)-1H-pyrazole-3-carboxamide

N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(4-nitrophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10925668
M. Wt: 340.34 g/mol
InChI Key: QCVACKRTIYIJFX-UHFFFAOYSA-N
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Description

N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the condensation of 1,3-diketones with hydrazine, followed by subsequent functionalization to introduce the desired substituents . The reaction conditions often include the use of catalysts such as sodium acetate and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of N3-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a nitrophenyl group and a pyrazole ring with additional methyl and methylene substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-(4-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H16N6O3/c1-19(11-12-7-9-20(2)17-12)16(23)15-8-10-21(18-15)13-3-5-14(6-4-13)22(24)25/h3-10H,11H2,1-2H3

InChI Key

QCVACKRTIYIJFX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN(C)C(=O)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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